N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-LEHD-AFC is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the peptide chain, followed by the attachment of the fluorogenic group, 7-amino-4-trifluoromethylcoumarin . The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of Ac-LEHD-AFC follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity . The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable, crystalline solid .
Chemical Reactions Analysis
Types of Reactions
Ac-LEHD-AFC primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for caspase enzymes, which cleave the peptide bond between the aspartic acid residue and the AFC group .
Common Reagents and Conditions
The enzymatic cleavage of Ac-LEHD-AFC is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). The reaction conditions often include the presence of reducing agents like dithiothreitol (DTT) to maintain the activity of the caspase enzymes .
Major Products Formed
The major product formed from the cleavage of Ac-LEHD-AFC is free 7-amino-4-trifluoromethylcoumarin (AFC), which exhibits fluorescence properties that can be quantitatively measured .
Scientific Research Applications
Ac-LEHD-AFC is widely used in scientific research to study apoptosis, the process of programmed cell death. It serves as a fluorogenic substrate for caspase-9, allowing researchers to monitor caspase activity in real-time using fluorescence detection methods . This compound is also used in drug discovery and development to screen for potential inhibitors or activators of caspase enzymes .
In biology and medicine, Ac-LEHD-AFC is employed to investigate the mechanisms of diseases involving apoptosis, such as cancer and neurodegenerative disorders . It is also used in high-throughput screening assays to identify compounds that modulate caspase activity .
Mechanism of Action
Ac-LEHD-AFC exerts its effects by serving as a substrate for caspase enzymes. When caspase-9, for example, cleaves Ac-LEHD-AFC, it releases the fluorogenic group AFC . The fluorescence emitted by AFC can be detected and measured, providing a quantitative readout of caspase activity . This mechanism allows researchers to study the activation and regulation of caspase enzymes in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-AFC: A fluorogenic substrate for caspase-3, which is involved in the execution phase of apoptosis.
Ac-VEID-AFC: A fluorogenic substrate for caspase-6, another executioner caspase.
Ac-IETD-AFC: A fluorogenic substrate for caspase-8, an initiator caspase involved in the extrinsic pathway of apoptosis.
Uniqueness
Ac-LEHD-AFC is unique in its specificity for caspase-9, caspase-4, and caspase-5 . This specificity makes it a valuable tool for studying the intrinsic pathway of apoptosis, which is regulated by caspase-9 . The ability to monitor caspase activity in real-time using fluorescence detection also sets Ac-LEHD-AFC apart from other substrates .
Properties
IUPAC Name |
4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38F3N7O11/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULKIXRFKRCRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38F3N7O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657529 |
Source
|
Record name | N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210345-03-2 |
Source
|
Record name | N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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